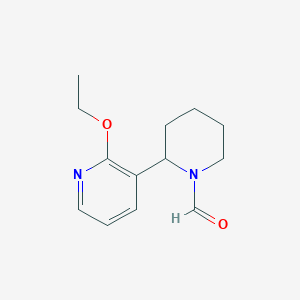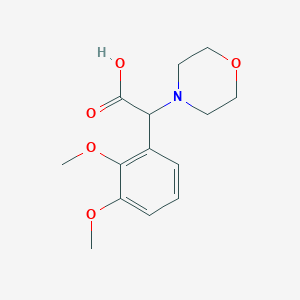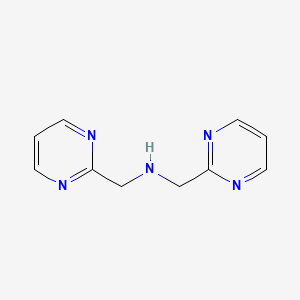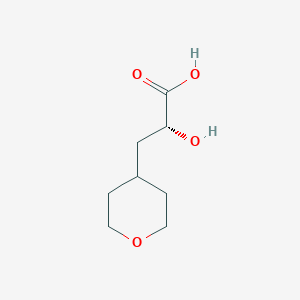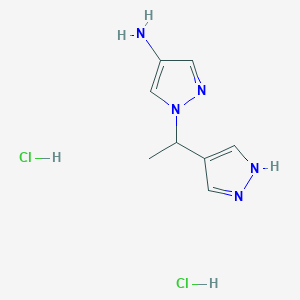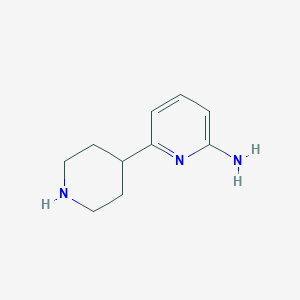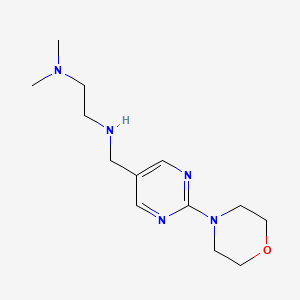![molecular formula C12H10N2O B11808558 7-methoxy-5H-pyrido[4,3-b]indole](/img/structure/B11808558.png)
7-methoxy-5H-pyrido[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-5H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound is of particular interest in medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-5H-pyrido[4,3-b]indole typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring system . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol yields the corresponding tricyclic indole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or other efficient synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
7-Methoxy-5H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its anticancer properties, particularly against HeLa cells.
Industry: Its derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-methoxy-5H-pyrido[4,3-b]indole involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, it disrupts the microtubule network within cells, leading to cell cycle arrest at the G2/M phase and inducing apoptosis . This mechanism is particularly relevant in its anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Harmine: 7-Methoxy-1-methyl-9H-pyrido[3,4-b]indole, known for its psychoactive properties.
Harman: 1-Methyl-9H-pyrido[3,4-b]indole, another compound with biological activity.
Uniqueness
7-Methoxy-5H-pyrido[4,3-b]indole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other indole derivatives. Its ability to inhibit tubulin polymerization and its potential anticancer properties make it a compound of significant interest in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H10N2O |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
7-methoxy-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C12H10N2O/c1-15-8-2-3-9-10-7-13-5-4-11(10)14-12(9)6-8/h2-7,14H,1H3 |
Clé InChI |
UITTVIWEVMGHNB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C(N2)C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



